

# S116836 V1a and V2 receptor binding affinity

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## Compound of Interest

Compound Name: S116836

Cat. No.: B8217937

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An In-depth Technical Guide on the V1a and V2 Receptor Binding Affinity of **S116836** (SR 49059)

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the binding affinity of **S116836**, also known as SR 49059 and Relcovaptan, for the vasopressin V1a and V2 receptors.

**S116836** is a potent and highly selective non-peptide antagonist of the vasopressin V1a receptor. This document summarizes key quantitative binding data, details the experimental methodologies used for these determinations, and illustrates the associated signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the study of the vasopressin system and the development of related therapeutics.

## Introduction to S116836 and Vasopressin Receptors

Arginine vasopressin (AVP) is a neuropeptide hormone that plays crucial roles in regulating a wide array of physiological functions, including cardiovascular homeostasis, water balance, and social behaviors. Its actions are mediated through three main G-protein coupled receptor (GPCR) subtypes: V1a, V1b, and V2.

- **V1a Receptors (V1aR):** Primarily located in vascular smooth muscle, liver, and platelets, V1a receptors are coupled to G $\alpha$ q proteins. Their activation stimulates the phospholipase C

(PLC) pathway, leading to increased intracellular calcium and subsequent physiological responses like vasoconstriction.

- V2 Receptors (V2R): Predominantly expressed in the principal cells of the kidney's collecting ducts, V2 receptors are coupled to G $\alpha$ s proteins. Activation of V2R stimulates the adenylyl cyclase pathway, increasing cyclic AMP (cAMP) levels, which in turn promotes water reabsorption from urine.

**S116836** (SR 49059) is a potent, selective, and orally active non-peptide antagonist developed to specifically target the V1a receptor. Its high affinity and selectivity for the V1a subtype over the V2 and other receptors make it an important pharmacological tool for investigating the physiological and pathological roles of the V1a receptor.

## V1a and V2 Receptor Binding Affinity of S116836

**S116836** demonstrates a high affinity for the V1a receptor across different species and tissues, while exhibiting a significantly lower affinity for the V2 receptor. This selectivity is a defining characteristic of the compound.

### Data Presentation

The following tables summarize the quantitative binding affinity data for **S116836** (SR 49059) at the V1a and V2 receptors.

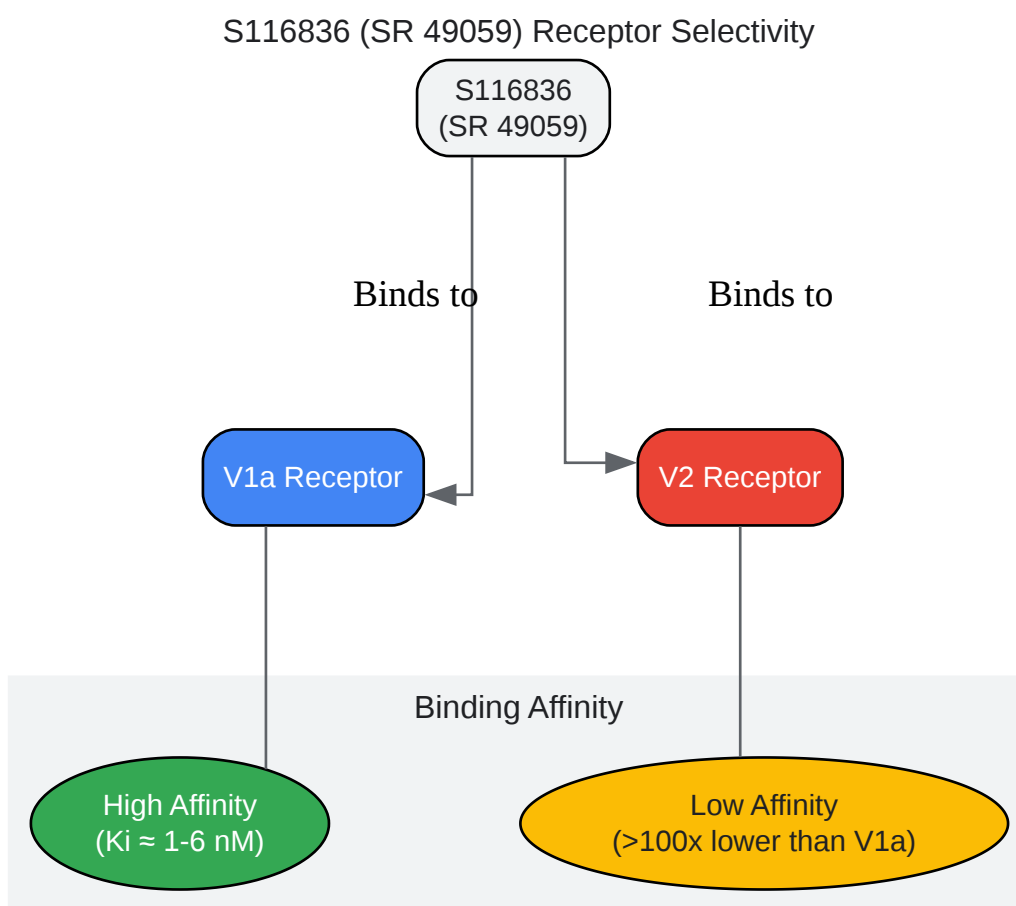
Table 1: V1a Receptor Binding Affinity of **S116836** (SR 49059)

Species / Tissue	Parameter	Value (nM)	Radioligand Used	Reference
Rat Liver	K <sub>i</sub>	1.6 ± 0.2	[ <sup>3</sup> H]AVP	
Human Adrenals	K <sub>i</sub>	1.1 ± 0.2	<sup>125</sup> I linear AVP antagonist	
Human Uterus	K <sub>i</sub>	1.5 ± 0.4	<sup>125</sup> I linear AVP antagonist	
Human Platelets	K <sub>i</sub>	6.3 ± 0.6	<sup>125</sup> I linear AVP antagonist	
Human Platelet Aggregation	IC <sub>50</sub>	3.7 ± 0.4	AVP-induced aggregation	
General (Unspecified)	K <sub>i</sub>	1.4	Not Specified	

Table 2: V2 Receptor Binding Affinity of **S116836** (SR 49059)

Species / Tissue	Parameter	Value	Reference
Bovine	K <sub>i</sub>	>100 nM (Affinity is lower by ≥2 orders of magnitude than for V1aR)	
Human	K <sub>i</sub>	>100 nM (Affinity is lower by ≥2 orders of magnitude than for V1aR)	

As indicated in the data, **S116836** binds to the V1a receptor with high, nanomolar-range affinity. In contrast, its affinity for the V2 receptor is substantially lower, reported to be at least two orders of magnitude less than its affinity for the V1a receptor.



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Caption: Logical diagram of **S116836**'s selective binding affinity.

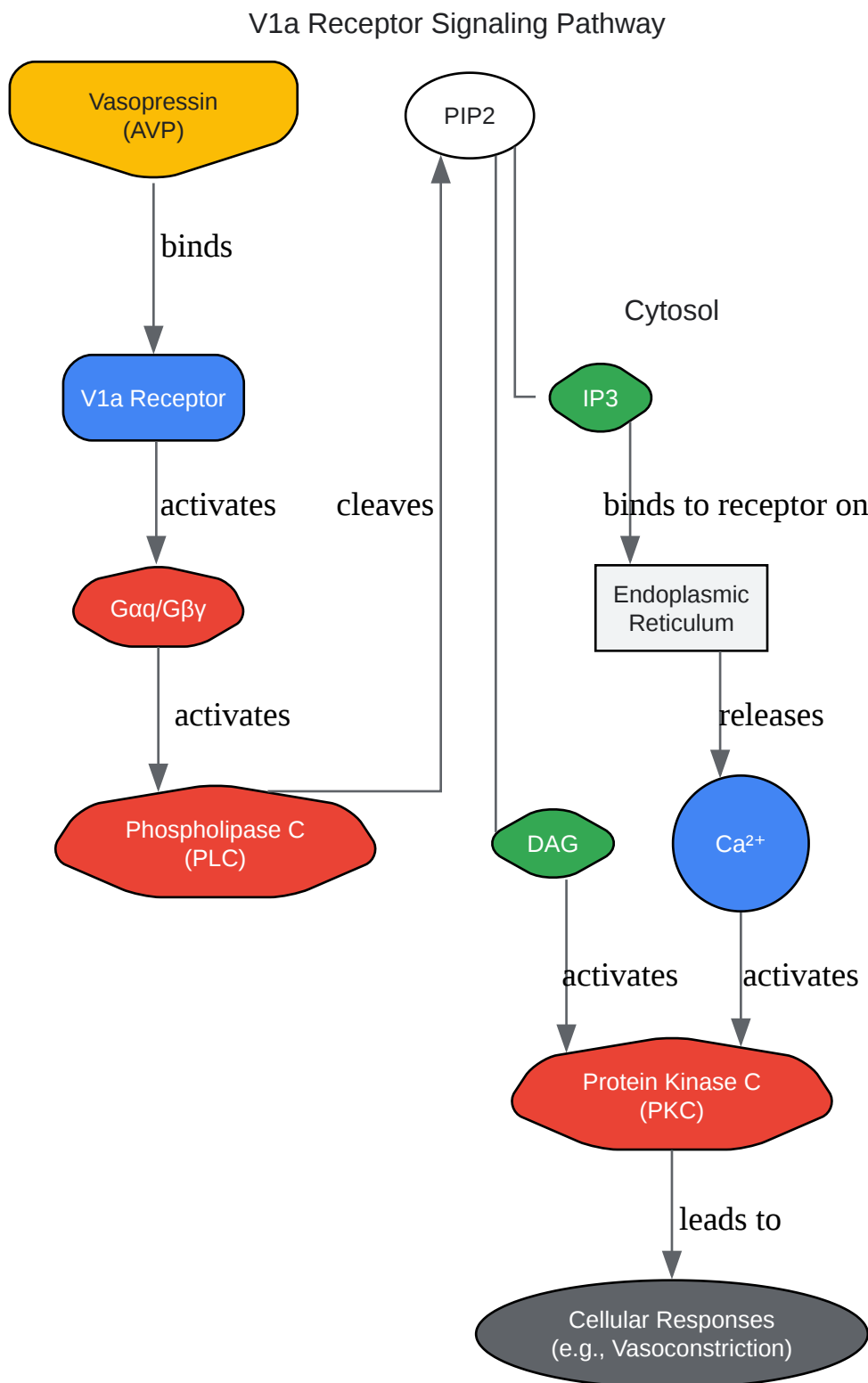
## Signaling Pathways

The selectivity of **S116836** for the V1a receptor means it primarily inhibits the G $\alpha$ <sub>q</sub>-mediated signaling cascade while having minimal effect on the G $\alpha$ <sub>s</sub>-mediated pathway activated by the V2 receptor.

### V1a Receptor Signaling Pathway (G $\alpha$ <sub>q</sub>-PLC)

Upon binding of vasopressin, the V1a receptor activates the Gq family of G-proteins. This initiates a cascade involving the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm. DAG, along with

the increased intracellular  $\text{Ca}^{2+}$ , activates Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.

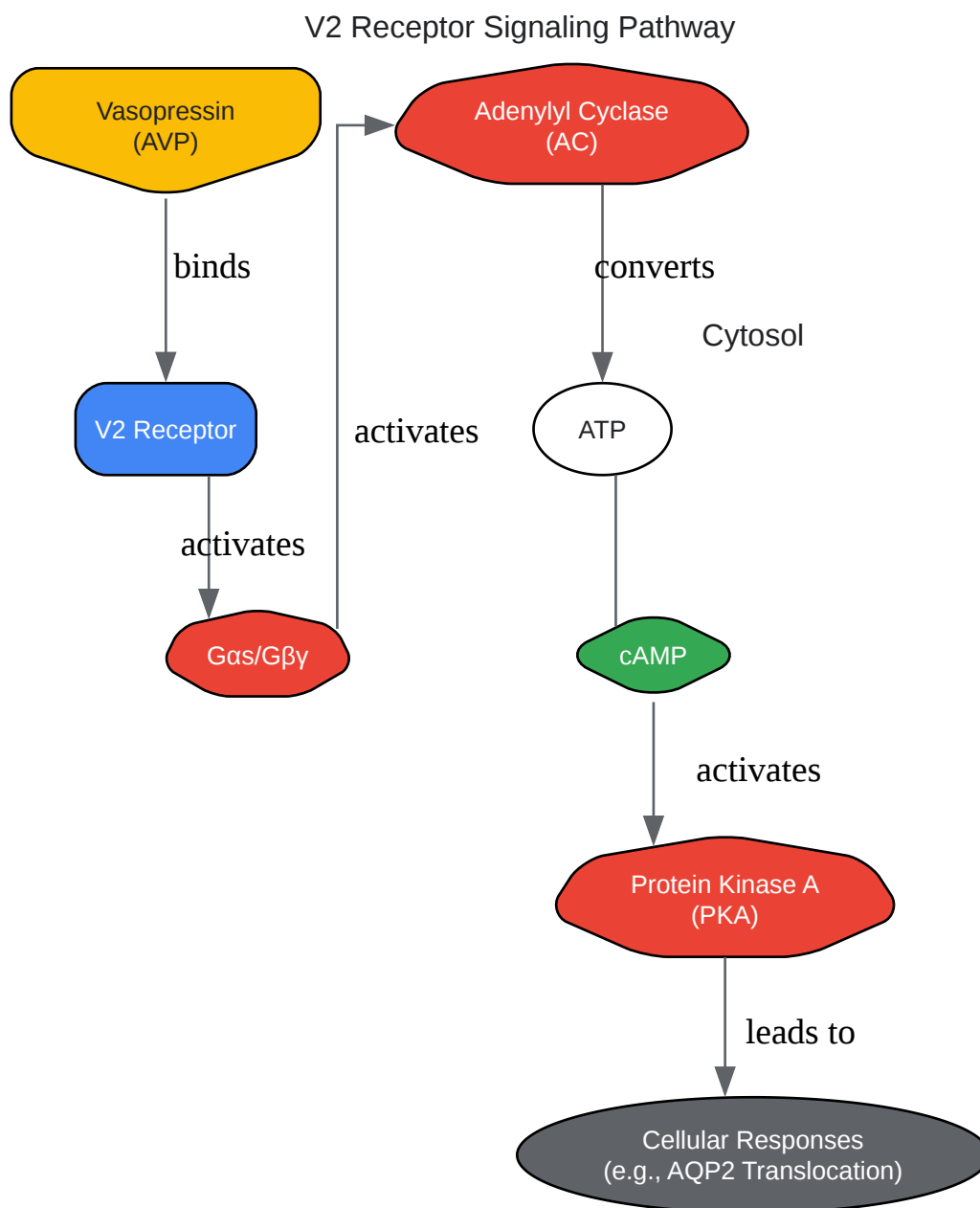


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Caption: The  $G_{\alpha q}$ -mediated signaling cascade of the V1a receptor.

## V2 Receptor Signaling Pathway ( $G_{\alpha s}$ -cAMP)

Activation of the V2 receptor by vasopressin leads to the stimulation of the Gs family of G-proteins. The activated  $G_{\alpha s}$  subunit binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including aquaporin-2 (AQP2) water channels in the kidney, leading to their translocation to the cell membrane and an increase in water reabsorption.



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